molecular formula C13H15ClO3 B8293671 Ethyl 2,2-dimethyl(2-chlorobenzoyl)acetate

Ethyl 2,2-dimethyl(2-chlorobenzoyl)acetate

Cat. No. B8293671
M. Wt: 254.71 g/mol
InChI Key: ZAWLJUXRNXZTIJ-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl(2-chlorobenzoyl)acetate is a useful research compound. Its molecular formula is C13H15ClO3 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H15ClO3

Molecular Weight

254.71 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-2,2-dimethyl-3-oxopropanoate

InChI

InChI=1S/C13H15ClO3/c1-4-17-12(16)13(2,3)11(15)9-7-5-6-8-10(9)14/h5-8H,4H2,1-3H3

InChI Key

ZAWLJUXRNXZTIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-chlorobenzoyl chloride (52.2 g, 0.298 mol), ethyl 2-bromoisobutyrate (58.2 g, 0.298 mol) and ether is added in portions to zinc foil (19.5 g, 0.298 mol) and the resultant mixture stirred at reflux for three hours and overnight at room temperature. The mixture is poured into cold, dilute sulfuric acid and the organic layer is washed with saturated sodium bicarbonate and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to a yellow oil. The oil is chromatographed on silica gel with hexanes:ethyl acetate to afford the title compound as a colorless oil (41.8 g, 55.1%)
Quantity
52.2 g
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reactant
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58.2 g
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reactant
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resultant mixture
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0 (± 1) mol
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catalyst
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Yield
55.1%

Synthesis routes and methods II

Procedure details

2-Chlorobenzoyl chloride (17.5 g, 0.1 mol) and ethyl 2-bromo-2,2-dimethylacetate (19.5 g, 0.1 mol) were diluted with ether (200 ml) and added dropwise into a 300 ml four-necked flask containing a zinc powder (13.0 g, 0.2 mol). After adding dropwise about 30 ml, the mixture was heated and the remaining solution was added dropwise over 2 h under reflux. After the completion of the dropwise addition, the mixture was refluxed for 4 h and allowed to cool, and 1N-hydrochloric acid (100 ml) was added dropwise. After partitioning, the aqueous layer was extracted with ether (100 ml), and the organic layer was combined. The mixture was dried over sodium sulfate and concentrated. The concentrated dry solid was purified by silica gel column chromatography (silica gel 1 kg, hexane:ethyl acetate=9:1) to give the title compound (13.8 g, 54%) as a colorless oil.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
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four-necked
Quantity
300 mL
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reactant
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Quantity
100 mL
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reactant
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Quantity
13 g
Type
catalyst
Reaction Step Four
Yield
54%

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